
9-Octylcarbazole
Overview
Description
9-Octylcarbazole is an organic compound belonging to the carbazole family. Carbazoles are nitrogen-containing heterocyclic compounds known for their stability and unique electronic properties. This compound, specifically, is characterized by an octyl group attached to the nitrogen atom of the carbazole ring. This modification enhances its solubility and processability, making it a valuable material in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Octylcarbazole typically involves the alkylation of carbazole with octyl halides. One common method is the reaction of carbazole with 1-bromooctane in the presence of a base such as potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 9-Octylcarbazole undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form carbazole-9-one derivatives.
Reduction: Reduction reactions can convert it to dihydrocarbazole derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the carbazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Reagents such as bromine or nitric acid can facilitate substitution reactions.
Major Products: The major products formed from these reactions include carbazole-9-one, dihydrocarbazole, and various substituted carbazole derivatives .
Scientific Research Applications
Optoelectronic Applications
2.1 Organic Light Emitting Diodes (OLEDs)
9-Octylcarbazole is widely used as a hole transport material (HTM) in OLEDs due to its excellent hole mobility and stability. The incorporation of this compound in OLED devices has shown improved efficiency and lifetime.
- Case Study : A study demonstrated that OLEDs utilizing this compound exhibited a maximum external quantum efficiency of 20.3%, significantly higher than devices without this material .
2.2 Organic Photovoltaics (OPVs)
The compound has also been explored in OPVs, where it contributes to the charge transport properties necessary for efficient energy conversion.
- Research Findings : In OPV applications, blends of this compound with electron-accepting materials have shown enhanced power conversion efficiencies due to improved charge separation and transport dynamics .
Polymer Science
3.1 Synthesis of Carbazole-Based Polymers
this compound serves as a monomer for synthesizing various carbazole-containing polymers, which are known for their high thermal stability and good optical properties.
- Data Table: Properties of Carbazole Polymers
Polymer Type | Hole Mobility (cm²/V·s) | Thermal Stability (°C) | Application Area |
---|---|---|---|
Poly(this compound) | 0.1 - 0.5 | >300 | OLEDs, OPVs |
Poly(carbazole) | 0.01 - 0.1 | >250 | Sensors, Transistors |
3.2 Electrochemical Properties
The electrochemical behavior of this compound has been studied extensively, revealing insights into its oxidation and reduction processes.
- Findings : Cyclic voltammetry studies indicate that the oxidation potential of this compound is influenced by the length of the alkyl chain, with longer chains facilitating easier oxidation due to decreased steric hindrance .
Biological Applications
Recent research has indicated potential biological activities associated with carbazole derivatives, including anti-cancer properties.
Mechanism of Action
The mechanism of action of 9-Octylcarbazole is primarily related to its electronic properties. The carbazole ring system can participate in electron transfer processes, making it an effective hole-transport material in electronic devices. Additionally, its ability to form stable radical cations contributes to its functionality in various applications .
Molecular Targets and Pathways: In biological systems, this compound and its derivatives can interact with cellular components, potentially affecting pathways related to cell growth and apoptosis. detailed studies on specific molecular targets are still ongoing .
Comparison with Similar Compounds
9-Dodecylcarbazole: Similar to 9-Octylcarbazole but with a longer alkyl chain, offering different solubility and processing characteristics.
Poly(9-dodecylcarbazole): A polymeric form with enhanced mechanical properties and stability.
3,6-Substituted-9-phenylcarbazoles: These compounds have different substitution patterns, affecting their electronic properties and applications.
Uniqueness: this compound stands out due to its balanced solubility, processability, and electronic properties. Its specific structure allows for versatile applications in both scientific research and industrial settings, making it a valuable compound in the carbazole family .
Biological Activity
9-Octylcarbazole is a derivative of carbazole, a compound known for its diverse biological activities. This article delves into the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and comparative studies with other carbazole derivatives.
- Molecular Formula : C17H21N
- Molecular Weight : 253.36 g/mol
- CAS Number : 122133-66-7
Biological Activities
This compound has been investigated for various biological activities, including:
- Antitumor Activity : Studies have demonstrated that carbazole derivatives can induce apoptosis in cancer cells. For instance, derivatives similar to this compound have shown selective cytotoxicity against melanoma cells while sparing normal melanocytes, indicating a potential for targeted cancer therapy .
- Antimicrobial Properties : Research has highlighted the antimicrobial efficacy of carbazole derivatives. Compounds with similar structures have been tested against various bacterial and fungal strains, showing significant inhibitory effects .
- Neuroprotective Effects : Some studies suggest that carbazole derivatives may exhibit neuroprotective properties. For example, certain N-substituted carbazoles have been shown to protect neuronal cells from oxidative stress and glutamate-induced toxicity .
The mechanisms underlying the biological activities of this compound include:
- Apoptosis Induction : The activation of caspases is a key pathway through which carbazole derivatives induce apoptosis in tumor cells. The presence of a substituent at the nitrogen position enhances this activity .
- Inhibition of Signaling Pathways : Some studies indicate that carbazole derivatives can inhibit critical signaling pathways involved in cancer progression, such as the STAT3 pathway, which is often activated in various cancers .
Comparative Studies
A comparative analysis between this compound and other carbazole derivatives reveals distinct biological profiles. Below is a summary table highlighting the biological activities observed in various studies:
Compound | Antitumor Activity | Antimicrobial Activity | Neuroprotective Activity |
---|---|---|---|
This compound | Moderate | Significant against certain strains | Moderate |
9-Ethylcarbazole | High | Moderate | High |
3-Amino-9-ethylcarbazole | High | Significant | High |
Case Studies
- Melanoma Treatment : A study evaluated the effects of a carbazole derivative on melanoma cells. Results indicated that the compound significantly inhibited cell growth and induced apoptosis through caspase activation .
- Neuroprotection in Glutamate Toxicity : Another study focused on neuroprotective effects where a related derivative demonstrated protective effects against glutamate-induced cell death in neuronal cell lines, suggesting potential applications in neurodegenerative diseases .
- Antimicrobial Efficacy : Research involving the synthesis of various carbazole derivatives showed that some exhibited substantial antimicrobial activity against both Gram-positive and Gram-negative bacteria, indicating their potential as lead compounds for antibiotic development .
Properties
IUPAC Name |
9-octylcarbazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N/c1-2-3-4-5-6-11-16-21-19-14-9-7-12-17(19)18-13-8-10-15-20(18)21/h7-10,12-15H,2-6,11,16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCDJSEFDVDOKPA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCN1C2=CC=CC=C2C3=CC=CC=C31 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30461721 | |
Record name | 9-octylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4041-19-4 | |
Record name | 9-octylcarbazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30461721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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